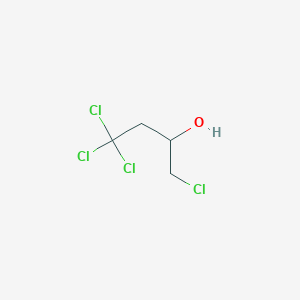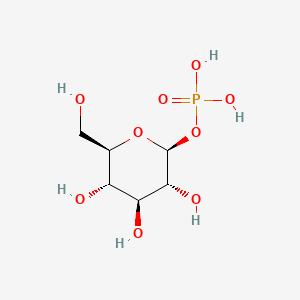
beta-D-Glucose 1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucose 1-phosphate: is a glucose molecule with a phosphate group attached to the first carbon atom. It is an important intermediate in carbohydrate metabolism and can exist in either the alpha or beta anomeric form. This compound plays a crucial role in various biochemical pathways, including glycogenolysis and glycogenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-D-Glucose 1-phosphate can be synthesized enzymatically using beta-glucan phosphorylases. These enzymes catalyze the reversible degradation of beta-linked glucose polymers, yielding this compound and a shorter carbohydrate chain . The reaction typically involves the use of inorganic phosphate and can be carried out under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of trehalose using trehalose phosphorylase. This method is efficient but currently costly and not available in large amounts .
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-Glucose 1-phosphate undergoes various chemical reactions, including:
Oxidation: Conversion to gluconic acid derivatives.
Reduction: Formation of deoxy sugars.
Substitution: Formation of glycosides.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like nitric acid.
Reduction: Uses reducing agents such as sodium borohydride.
Substitution: Involves glycosyl donors and acceptors under acidic or enzymatic conditions.
Major Products:
Oxidation: Gluconic acid derivatives.
Reduction: Deoxy sugars.
Substitution: Various glycosides
Aplicaciones Científicas De Investigación
Beta-D-Glucose 1-phosphate has numerous applications in scientific research:
Chemistry: Used as a glucosyl donor in glycosylation reactions.
Biology: Plays a role in metabolic pathways like glycogenolysis and glycogenesis.
Medicine: Investigated for its potential in treating glycogen storage diseases.
Industry: Used in the synthesis of bioactive carbohydrates and glycosylated drugs
Mecanismo De Acción
Beta-D-Glucose 1-phosphate exerts its effects primarily through its role in carbohydrate metabolism. It is converted to glucose 6-phosphate by the enzyme beta-phosphoglucomutase, which then enters glycolysis or gluconeogenesis pathways. This conversion is crucial for maintaining glucose homeostasis in cells .
Comparación Con Compuestos Similares
- Alpha-D-Glucose 1-phosphate
- Beta-D-Glucose 6-phosphate
- Alpha-D-Glucose 6-phosphate
Comparison:
- Beta-D-Glucose 1-phosphate is unique in its specific role in glycogen metabolism and its enzymatic conversion to glucose 6-phosphate.
- Alpha-D-Glucose 1-phosphate and Beta-D-Glucose 6-phosphate also play roles in carbohydrate metabolism but differ in their specific enzymatic pathways and functions .
Propiedades
Número CAS |
55607-88-0 |
|---|---|
Fórmula molecular |
C6H13O9P |
Peso molecular |
260.14 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6+/m1/s1 |
Clave InChI |
HXXFSFRBOHSIMQ-DVKNGEFBSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)

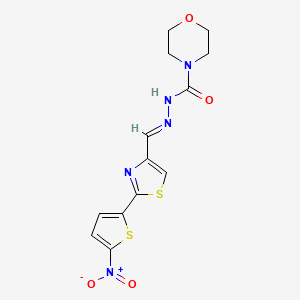
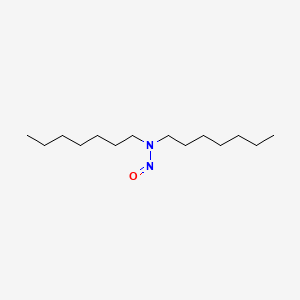
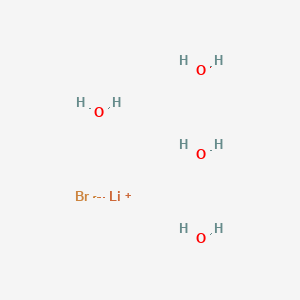
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
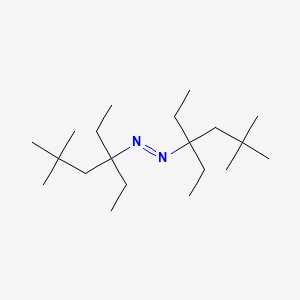
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)
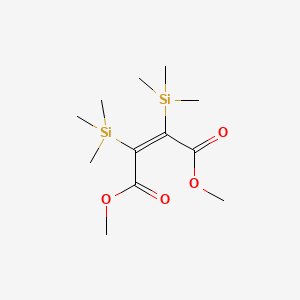
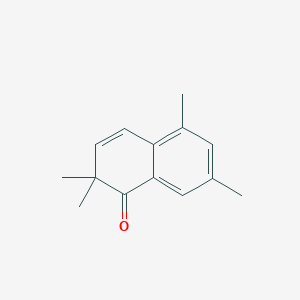
![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
